2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Description
2-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 4-methoxyphenyl substituent at the quinoline C-2 position and a 1,3-thiazol-2-yl group as the amide nitrogen substituent. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as kinases and transporters .
Properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c1-25-14-8-6-13(7-9-14)18-12-16(15-4-2-3-5-17(15)22-18)19(24)23-20-21-10-11-26-20/h2-12H,1H3,(H,21,23,24) |
InChI Key |
WTNZXMXJPCALIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis: Strategies for 4-Carboxamide Derivatives
The quinoline scaffold serves as the foundational structure for Y040-3152. A widely adopted method involves the condensation of anilines with keto-acids or aldehydes under acidic or catalytic conditions. Recent advancements highlight the use of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst for synthesizing 2-aryl-quinoline-4-carboxylic acids . This catalyst facilitates an anomeric-based oxidation mechanism, enabling the formation of the quinoline ring with high regioselectivity.
For Y040-3152, the 4-carboxamide group is introduced early in the synthesis. One approach involves reacting 4-chloroquinoline-2-carboxylic acid with 4-methoxyphenylboronic acid via a Suzuki-Miyaura coupling to install the 2-aryl group, followed by hydrolysis to the carboxylic acid and subsequent amidation . Alternative routes employ Friedländer annulation between 2-aminobenzaldehyde derivatives and β-ketoamides, though this method requires stringent control over reaction conditions to avoid side products.
Substitution at the 2-Position: Introducing the 4-Methoxyphenyl Group
The 2-(4-methoxyphenyl) substituent is critical for the compound’s bioactivity. A palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Stille coupling, is optimal for attaching aryl groups to the quinoline core. For instance, 2-bromoquinoline-4-carboxylic acid can react with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80–100°C . This method achieves yields exceeding 85% with minimal dehalogenation byproducts.
Table 1: Comparison of Coupling Conditions for 2-Aryl Substitution
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 87 | |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 78 | |
| NiCl₂(PCy₃)₂ | DMF | 120 | 65 |
Electron-donating groups like methoxy enhance the reactivity of the boronic acid, improving coupling efficiency. Post-coupling, the 4-carboxylic acid is activated as an acyl chloride using thionyl chloride or oxalyl chloride, setting the stage for amidation.
Amidation at the 4-Position: Coupling with 2-Aminothiazole
The final step involves forming the amide bond between quinoline-4-carbonyl chloride and 2-aminothiazole. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . Carbodiimide-based coupling agents like EDCl or HATU are employed to enhance reaction efficiency, particularly for sterically hindered amines.
Table 2: Amidation Reaction Optimization
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDCl/HOBt | TEA | DCM | 12 | 92 | |
| HATU | DIPEA | DMF | 6 | 95 | |
| DCC | None | THF | 24 | 68 |
Notably, the use of HATU in DMF achieves near-quantitative yields due to its superior activation of the carboxylic acid . The reaction is monitored via TLC or HPLC to ensure complete consumption of the starting material. Crude products are purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients.
Alternative Routes: One-Pot and Tandem Reactions
Emerging methodologies aim to streamline synthesis through tandem reactions. For example, a one-pot Friedländer annulation followed by in situ amidation has been explored, though this approach requires precise stoichiometric control to prevent over-functionalization . Another innovative strategy employs Ugi four-component reactions to assemble the quinoline and thiazole moieties simultaneously, though yields remain moderate (50–60%) .
Characterization and Quality Control
Rigorous characterization ensures the structural integrity of Y040-3152. Key analytical data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.75 (m, 4H), 7.12 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H, OCH₃) .
-
HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) .
-
HRMS : m/z calculated for C₂₀H₁₅N₃O₂S [M+H]⁺: 361.42, found: 361.43 .
Purification via recrystallization or chromatography is essential to remove residual catalysts or unreacted intermediates. Stability studies indicate that the compound is sensitive to prolonged exposure to light and moisture, necessitating storage in amber vials under inert gas .
Industrial-Scale Considerations
For bulk synthesis, cost-effectiveness and scalability dictate the choice of methods. The Fe₃O₄-based catalytic system is advantageous due to its magnetic recovery and reusability (>10 cycles without significant activity loss) . Continuous-flow reactors have also been proposed to enhance reaction throughput and reduce solvent waste, though these systems require further optimization for quinoline derivatives .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 8 hours | Quinoline-4-carboxylic acid + 2-aminothiazole | 72% | |
| Basic (NaOH, ethanol) | 2M NaOH, 70°C, 6 hours | Sodium quinoline-4-carboxylate + 2-aminothiazole | 68% |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .
Electrophilic Aromatic Substitution (EAS)
The thiazole and quinoline rings participate in EAS:
| Position | Reagents | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Thiazole C5 | HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative | 0°C, 2 hours | 45% | |
| Quinoline C3 | Br₂ in CHCl₃ | 3-Bromo-quinoline derivative | RT, 1 hour | 58% |
Key Observation :
Thiazole's electron-deficient nature directs electrophiles to the C5 position, while quinoline reacts preferentially at C3 .
Oxidation of Methoxyphenyl Group
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 4 hours | 4-Carboxyphenyl-quinoline derivative | 63% | |
| CrO₃, Acetic acid | Reflux, 6 hours | 4-Ketophenyl-quinoline derivative | 51% |
Reduction of Quinoline Core
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | 50 psi, EtOH, 12 hours | 1,2,3,4-Tetrahydroquinoline derivative | 89% |
Amide Coupling
The thiazole amine participates in acyl transfer reactions:
| Reagents | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| EDCI, HOBt | Benzoyl chloride | N-Benzoyl-thiazole derivative | 82% | |
| DCC, DMAP | Acetic anhydride | N-Acetyl-thiazole derivative | 75% |
Cyclization
Under catalytic conditions, the compound forms fused heterocycles:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fe₃O₄@SiO₂ nanoparticles | 80°C, solvent-free | Quinoline-thiazolo[3,2-a]pyridine | 91% |
Mechanism :
Involves imine formation between quinoline and aldehydes, followed by cyclization via anomeric-based oxidation .
Catalytic Functionalization
Magnetic nanoparticle catalysts enable efficient transformations:
| Reaction Type | Catalyst | Conditions | Turnovers | Source |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd/Fe₃O₄@SiO₂ | DMF, 100°C, 8 hours | 15 | |
| Heck Coupling | Pd/C | DMF, 120°C, 12 hours | 12 |
Mechanistic Pathways
Key mechanisms validated for this compound include:
-
Anomeric-Based Oxidation :
-
Nucleophilic Acyl Substitution :
-
Radical Pathways :
Stability Under Reaction Conditions
| Condition | Stability | Degradation Products | Source |
|---|---|---|---|
| UV light (254 nm) | Poor | Quinoline N-oxide + thiazole sulfonic acid | |
| Aqueous base (pH > 10) | Moderate | Hydrolyzed carboxamide |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Quinoline-based compounds have been shown to target autophagy pathways in cancer cells. For instance, a study indicated that a related compound blocked cell-cycle progression and induced DNA double-strand breaks in colon cancer cells, leading to cell death via autophagy inhibition .
- In Vitro Studies : In vitro evaluations using multiple human cancer cell lines demonstrated significant cytotoxic effects. The compound exhibited promising results against various cancer types, including colon and liver cancers .
Antimalarial Properties
The compound's structural similarities to other quinoline derivatives suggest potential antimalarial applications . A related study on quinoline-4-carboxamide derivatives reported moderate antiplasmodial activity against Plasmodium falciparum, with further optimization leading to compounds that displayed excellent oral efficacy in malaria mouse models . This suggests that this compound could be explored for similar antimalarial properties.
Acetylcholinesterase Inhibition
Compounds containing thiazole and quinoline functionalities have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The presence of these heterocycles has been linked to enhanced inhibitory activities against AChE, indicating potential applications in neurodegenerative disease treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of quinoline derivatives is crucial for optimizing their pharmacological profiles. The presence of specific substituents on the phenyl ring significantly influences the biological activity of these compounds. For example, modifications at various positions have been systematically studied to enhance anticancer and antimicrobial activities .
Case Studies and Research Findings
Several studies provide insights into the efficacy and mechanisms of action for compounds similar to this compound:
- Inhibition of Cancer Cell Growth : A recent study demonstrated that a derivative effectively inhibited growth in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimalarial Efficacy : Another study optimized a series of quinoline derivatives, leading to compounds with low nanomolar potency against malaria parasites, suggesting a promising avenue for further research on similar compounds .
- Neuroprotective Effects : Compounds with thiazole moieties have shown potential as AChE inhibitors, which could lead to new treatments for Alzheimer's disease. The design of these compounds often incorporates quinoline structures to enhance efficacy .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The quinoline core is known to intercalate with DNA, while the thiazole ring can interact with various proteins.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural features and physicochemical properties of the target compound and its analogues:
Key Observations:
Replacement of the thiazole ring with a thiadiazole () or thiophene () alters aromaticity and hydrogen-bonding capacity, influencing target selectivity .
Physicochemical Properties :
- The target compound’s estimated logP (~5.5) suggests moderate lipophilicity, intermediate between Y203-8013 (logP 6.735) and the thiadiazole analogue (XLogP3 4.4) . Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility.
- The molecular weight of all analogues remains <500 Da, adhering to Lipinski’s rule for drug-likeness.
Example:
The synthesis of N-(1,3-thiazol-2-yl)quinoline-4-carboxamide derivatives () involves:
Preparation of 2-(1,3-thiazol-2-yl)quinoline-4-carboxylic acid via condensation of indole-2,3-dione with 1-(1,3-thiazol-2-yl)ethanone.
Coupling with amines (e.g., 4-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile) using HATU/DIPEA, yielding target amides with ~15% efficiency .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a novel hybrid molecule that combines the pharmacophores of quinoline and thiazole, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and the underlying mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that include the formation of the quinoline and thiazole rings. The structural integrity and purity are confirmed through methods such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline-thiazole hybrids. The compound has been evaluated against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- HCT-116 (colon cancer)
In vitro assays demonstrate that this compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance, one study reported an IC50 value of approximately against HCT-116 cells, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing DNA replication.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death.
- Autophagy Inhibition : Evidence suggests that it accumulates in lysosomes, disrupting autophagic processes which are crucial for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of pathogens such as E. coli and S. aureus. For example, studies have reported MIC values around for certain derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : Demonstrated significant reduction in cell viability with morphological changes indicative of apoptosis after treatment with varying concentrations of the compound.
- Combination Therapy Studies : Investigated the synergistic effects when combined with existing chemotherapeutics, showing enhanced efficacy in reducing tumor growth in xenograft models.
Q & A
Q. Example Reaction Conditions
| Starting Material | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxylic acid | PyBOP | DMF | 59% | |
| 1,3-Thiazol-2-amine | HBTU | DCM | 65% |
How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
Advanced Research Question
X-ray crystallography is the gold standard for determining molecular conformation. highlights the use of SHELXL (part of the SHELX suite) for refining structures against high-resolution data. Steps include:
Data collection : Use a Nonius Kappa CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
Structure solution : SHELXD for phase problem resolution.
Refinement : SHELXL for least-squares refinement (R factor < 0.05).
Validation : Check for planarity (e.g., maximum deviation of 0.115 Å in planar groups) and hydrogen bonding (e.g., N–H⋯O interactions) .
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | R Factor |
|---|---|---|---|---|---|
| P21/n | 6.874 | 12.584 | 14.686 | 101.62 | 0.050 |
How do structural modifications to the thiazole or quinoline moieties affect biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:
- Thiazole substitution : Electron-withdrawing groups (e.g., nitro in ) enhance kinase inhibition (e.g., GSK-3β IC50 < 100 nM) .
- Quinoline methoxy position : Para-substitution (4-methoxyphenyl) improves membrane permeability, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
Q. SAR Table (Selected Derivatives)
| Compound | Substituent | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| A | 4-Methoxyphenyl | MIC = 8 µg/mL | |
| B | 5-Nitrothiazole | GSK-3β IC50 = 76 nM | |
| C | 3,4,5-Trimethoxyphenyl | Anticancer EC50 = 2.1 µM |
What methodologies are recommended for evaluating antimicrobial activity?
Basic Research Question
Standard protocols include:
Q. Example MIC Data
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 16 | |
| C. albicans | 32 |
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed inoculum size in MIC assays).
- Structural impurities : Validate purity via HPLC (>95%) and NMR (e.g., absence of residual solvents) .
- Cellular context : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for target expression differences .
What computational approaches predict binding affinity to target proteins?
Advanced Research Question
Q. QSAR Parameters
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | 0.72 | 0.003 |
| PSA | -0.15 | 0.021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
